molecular formula C16H17NO3S2 B5528269 Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate

Cat. No.: B5528269
M. Wt: 335.4 g/mol
InChI Key: FYPAOCMJBHVQDE-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 2-phenylthioacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, which is crucial for maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine, iodine, Lewis acid catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated thiophene derivatives

Scientific Research Applications

Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
  • 2-Butylthiophene
  • 2-Octylthiophene

Uniqueness

Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenylthioacetylamino moiety, in particular, enhances its potential as a pharmacologically active compound compared to other thiophene derivatives .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-10-11(2)22-15(14(10)16(19)20-3)17-13(18)9-21-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPAOCMJBHVQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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